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Fabatin-2

Cat. No.: B1576602
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Description

Contextualizing Plant Antimicrobial Peptides in Innate Immunity

Plants, being sessile organisms, rely heavily on their innate immune system to defend against a myriad of potential microbial threats. This system involves various defense mechanisms, including the production of antimicrobial peptides. Plant AMPs are diverse in structure and function, contributing to immunity by directly targeting pathogens or by modulating host defense responses. They are considered key components of the innate immune response, assisting in the rapid elimination of invading pathogens. asm.org Some plant defensins, like Fabatin-2, show structural and sequence homology to well-characterized human antibacterial defensins such as HBD3, suggesting conserved mechanisms of action across different kingdoms. apsnet.org Plant AMPs are produced constitutively or in response to pathogen infection, abiotic stresses, and mechanical injury. apsnet.org They are classified based on their structure and the presence of disulfide bonds. apsnet.org

Broad Significance of this compound in Contemporary Academic Research

This compound holds significance in contemporary academic research primarily as a representative plant antimicrobial peptide with demonstrated activity against bacteria. Its classification within the γ-thionin family and its structural similarities to mammalian defensins like HBD3 make it a valuable subject for comparative studies on the evolution and mechanisms of innate immunity. apsnet.org Research involving this compound contributes to the broader understanding of how plants defend themselves against pathogens and the potential of plant-derived peptides as sources for novel antimicrobial agents. Studies have investigated its antimicrobial activities against various bacteria, including food-spoiling bacteria, sometimes in comparison or combination with other antimicrobial peptides. asm.orgasm.org The study of this compound also contributes to research on plant defensins, which are known to play important roles in plant growth, development, physiological metabolism, and response to pathogen attack or abiotic stress. researchgate.net The unique motif previously reported for this compound has also been noted in the context of characterizing cysteine-rich peptides from medicinal plants. ntu.edu.sg Furthermore, research exploring the ability of fabatin (referring to the mixture or individual forms) to induce defense-related enzymes in plants against soil-borne pathogens highlights its potential role in enhancing plant disease resistance. researchgate.net

Detailed research findings related to this compound's antimicrobial activity can be summarized in tables, illustrating its effects on different bacterial species and its behavior under specific conditions.

Target OrganismActivity (Qualitative)NotesSource
Gram-negative bacteriaActiveDemonstrated activity against E. coli and P. aeruginosa. nih.govoup.comoup.com nih.govoup.comoup.com
Gram-positive bacteriaActiveDemonstrated activity against En. hirae. nih.govoup.comoup.com nih.govoup.comoup.com
Pseudomonas aeruginosaVery activeSignificant killing effect even at low concentrations (1 μg/ml). oup.com oup.com
Saccharomyces cerevisiaeInactiveNo activity observed. nih.govoup.com nih.govoup.com
Candida albicansInactiveNo activity observed. nih.govoup.com nih.govoup.com
Food-spoiling bacteriaActiveDisplayed antimicrobial activity in standardized assays. asm.orgasm.org asm.orgasm.org

Additional research findings indicate that this compound, along with Cp-thionin-2, displayed antimicrobial activity but differed from human beta-defensin 3 (HBD3) by being sensitive to salt while being thermostable. asm.orgasm.orgasm.org Furthermore, the plant defensin-like peptides this compound and Cp-thionin-2 demonstrated a synergistic effect when combined with HBD3 against bacteria associated with food spoilage. asm.orgasm.orgasm.org Studies have also explored the potential of fabatin to induce defense-related enzymes in cucumber plants, showing a reduction in disease severity caused by Fusarium oxysporum and an upregulation of defense enzymes. researchgate.net Molecular modeling suggested a high binding affinity of fabatin to a fungal growth-regulating protein, potentially preventing transcriptional regulation processes in the fungus. researchgate.net

Properties

bioactivity

Gram+ & Gram-,

sequence

LLGRCKVKSNRFNGPCLTDTHCSTVCRGEGYKGGDCHGLRRRCMCLC

Origin of Product

United States

Ii. Molecular and Structural Elucidation of Fabatin 2

Primary Amino Acid Sequence Analysis and Characterization of Fabatin-2

The following table summarizes key characteristics of this compound's primary structure:

CharacteristicValue/DescriptionSource
Length47 amino acids uniprot.orgnih.govoup.comnih.gov
Amino Acid SequenceLLGRCKVKSNRFNGPCLTDTHCSTVCRGEGYKGGDCHGLRRRCMCLC asm.org
Net ChargeOverall positive charge nih.govoup.com
Cysteine Residues8 nih.govoup.com
Variation from Fabatin-1Amino acid at position 13 (Asn-13 in this compound) oup.comsinica.edu.tw

Disulfide Bond Connectivity and Higher-Order Structural Determination of this compound

This compound contains 8 cysteine residues. nih.govoup.com These cysteine residues are crucial for the formation of disulfide bonds, which play a significant role in stabilizing the peptide's three-dimensional structure. oup.com It is probable that these 8 cysteine residues form 4 disulfide bridges, a characteristic feature of gamma-thionins, to which fabatins are related. nih.govoup.com UniProtKB entry P81457 for Defensin-like protein 2 (this compound) from Vicia faba lists predicted disulfide bonds at positions 5↔47, 16↔36, 22↔43, and 26↔45, indicated as being "By similarity". uniprot.org

While experimental determination of the complete higher-order structure of this compound is not extensively detailed in the provided search results, the presence of disulfide bonds suggests a defined and stable folded structure. oup.com

Comparative Structural Analysis with Canonical Plant Defensins and Thionins

This compound is classified as a defensin-like protein and shows structural and sequence homology to canonical plant defensins and thionins. apsnet.orgresearchgate.netasm.org Plant defensins typically possess a cysteine-stabilized αβ (CSαβ) motif, characterized by conserved cysteine residues forming disulfide bonds that stabilize the structure. apsnet.org This motif generally consists of one α-helix and two or three β-sheets. nih.gov Gamma-thionins, to which fabatins are related, also exhibit a CSαβ fold, although they differ structurally from alpha/beta-thionins which have a fold with two α-helices and a short antiparallel β-sheet. mdpi.com The structural divergence has led to gamma-thionins being reclassified as defensins.

This compound shares general features with Q-thionins, including being 47 residues long, having 4 interpeptide disulfide bonds, and possessing two clusters of positively charged amino acids. oup.com However, there are also dissimilarities, such as only one amino acid between the last two cysteine residues in fabatins compared to three in other Q-thionins, and the presence of two additional residues at the N-terminus of fabatins. oup.com this compound also has a negatively charged Asp-35, whereas a positive Asn-35 is highly conserved in the Q-thionin family. oup.com

Structural analysis has identified this compound as being structurally similar to human beta-defensin 3 (HBD3), a prototypical defensin (B1577277). apsnet.orgasm.orgasm.org This similarity was assessed using protein structure prediction tools like Robetta and comparison with empirically determined structures. asm.org

Spectroscopic and Computational Approaches to this compound Conformational Studies

While detailed spectroscopic studies specifically on this compound's conformation are not prominently featured in the search results, spectroscopic techniques like NMR spectroscopy are commonly used for structural analysis of peptides and proteins, including the determination of disulfide bond connectivity and higher-order structure. researchgate.netrsc.orgaocs.org Mass spectrometry is also a key technique for characterizing peptides and their modifications. researchgate.netusm.my

Computational approaches, such as protein structure prediction tools, have been employed in the study of this compound. asm.orggrafiati.com For instance, the Robetta protein structure prediction tool was used to model defensin-like peptides, including this compound, for comparative structural analysis with HBD3. asm.org Computational methods play an increasing role in predicting biomolecular structures, especially when experimental data is limited. elifesciences.orgnih.gov AlphaFold is another machine learning model for protein structure prediction that is now integrated into tools for analyzing predicted structures. elifesciences.orgnih.govbiorxiv.org These tools provide confidence scores (like pLDDT) for predicted structures, although their accuracy can vary depending on the peptide and its characteristics. elifesciences.orgnih.govbiorxiv.org

Post-Translational Modifications and Their Structural Implications for this compound

The primary post-translational modifications reported for this compound involve the formation of disulfide bonds between its cysteine residues. uniprot.orgnih.govoup.com As discussed in section 2.2, this compound contains 8 cysteine residues that are predicted to form 4 disulfide bridges. uniprot.orgnih.govoup.com These disulfide bonds are critical for stabilizing the peptide's folded structure, which in turn is essential for its biological activity. oup.comnih.gov The formation of disulfide bonds is a common post-translational modification in proteins, contributing to their structural integrity and function. thermofisher.comwikipedia.orgcusabio.com

While other types of post-translational modifications like phosphorylation, glycosylation, or lipidation are known to occur in plant proteins and can influence their structure, function, and localization, specific details regarding such modifications on this compound are not provided in the search results. thermofisher.comwikipedia.orgcusabio.commdpi.com The UniProt entry for this compound lists only disulfide bonds under its PTM/Processing features. uniprot.org

Iii. Biosynthesis and Genetic Regulation of Fabatin 2 Expression

Transcriptional and Translational Regulation of Fabatin-2 Biosynthesis

Specific details regarding the intricate transcriptional and translational regulation of this compound biosynthesis in Vicia faba are not extensively documented in the provided research. However, the identification of the gene sequence from an EST library derived from developing embryos suggests that the gene encoding this compound is actively transcribed in this tissue tandfonline.comnih.gov. This indicates a potential role for this compound during seed development, possibly in defense against pathogens. While the presence of transcripts in the embryo points to transcriptional activity, the precise regulatory elements, transcription factors, and signaling pathways that control the level and timing of this compound mRNA production have not been fully elucidated. Similarly, detailed studies on the translational regulation of this compound, including factors affecting the efficiency of mRNA translation into protein, are limited in the available literature.

Environmental and Developmental Factors Modulating this compound Production in Planta

Precursor Processing and Maturation Pathways of this compound

Based on the characteristics of this compound as a defensin-like peptide or gamma-thionin, it is synthesized as a precursor protein that undergoes post-translational processing to yield the mature, active peptide. The identified fabatin sequence includes a signal peptide-like sequence within a longer open reading frame, strongly suggesting synthesis as a prepropeptide tandfonline.com. This precursor form would typically consist of a signal peptide for translocation into the endoplasmic reticulum, followed by a proregion, and finally the sequence of the mature peptide. Cleavage of the signal peptide and the proregion is necessary to release the mature 47-amino acid this compound peptide nih.govoup.com. While the exact enzymatic machinery involved in the cleavage of the this compound precursor in Vicia faba has not been specifically detailed, the processing of other plant proteins, such as the lectin favin from Vicia faba, involves post-translational cleavage of a single precursor polypeptide nih.gov. This suggests that similar proteolytic mechanisms are likely involved in the maturation of this compound. The formation of four disulfide bridges through the oxidation of the eight cysteine residues is another critical maturation step, essential for the correct folding and biological activity of the peptide nih.govoup.com.

Iv. Mechanisms of Action of Fabatin 2 in Biological Systems

Antimicrobial Action Mechanisms of Fabatin-2

Antimicrobial peptides, including defensin-like peptides such as this compound, are known to employ various mechanisms to inhibit or kill bacteria. These mechanisms often involve interactions with the bacterial cell membrane, disruption of essential cellular processes, or targeting of intracellular components.

Interactions with Bacterial Cell Membranes and Permeabilization Dynamics

Many antimicrobial peptides exert their effects by interacting with and permeabilizing the bacterial cell membrane. The positively charged nature of peptides like this compound facilitates electrostatic interactions with the negatively charged bacterial membrane surface. This interaction can lead to membrane disruption and increased permeability, causing leakage of essential intracellular components and ultimately cell death. While some defensins are thought to form ion channels or pores in the membrane, the specific membrane interaction model for this compound requires further investigation.

Intracellular Target Identification and Perturbation in Prokaryotic Cells

Beyond membrane interactions, some antimicrobial peptides can translocate across the bacterial membrane and target intracellular processes. While the specific intracellular targets of this compound are not definitively identified in the available literature, potential mechanisms observed for other antimicrobial peptides include the inhibition of vital cellular functions.

Effects on Bacterial Fatty Acid Synthesis Pathways

Bacterial fatty acid synthesis (FAS) pathways, particularly the Type II system (FASII), are essential for bacterial membrane biogenesis and represent promising targets for antimicrobial agents. The FASII system is a set of discrete enzymes responsible for synthesizing the fatty acid precursors necessary for cell membrane formation. While some compounds are known to inhibit specific enzymes in the FASII pathway, such as FabI, there is no direct evidence in the provided search results explicitly detailing the effects of this compound on bacterial fatty acid synthesis pathways.

Inhibition of Essential Cellular Processes (e.g., Protein Synthesis)

Inhibition of essential cellular processes like protein synthesis is another mechanism employed by some antimicrobial agents. Antibiotics targeting protein synthesis often interfere with the bacterial ribosome. While some plant peptides have been reported to inhibit protein synthesis in cell-free systems or target intracellular components, the provided information does not specifically confirm that this compound inhibits bacterial protein synthesis.

Specificity of this compound Against Gram-Negative Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli)

This compound has demonstrated activity against Gram-negative bacterial pathogens, including Pseudomonas aeruginosa and Escherichia coli. Notably, this compound appears to be particularly effective against P. aeruginosa. Studies have shown a significant killing effect on P. aeruginosa even at concentrations as low as 1 µg/ml, resulting in 13% survival after 2 hours. At 10 µg/ml, the survival rate dropped to 0.8%, and at 30 µg/ml and 100 µg/ml, it was ≤0.08%. In contrast, this compound has shown only moderate or slight activity against E. coli. At 1 µg/ml, the survival rate of E. coli was 62%, decreasing to 41% at 10 µg/ml, 18% at 30 µg/ml, and 6% at 100 µg/ml after 2 hours of incubation. This differential activity suggests that the mechanism of action of this compound may differ from that of other defensins that are highly toxic to Gram-negative species due to initial binding to lipopolysaccharide, as this compound had little effect against E. coli while being highly toxic to P. aeruginosa. P. aeruginosa is interesting because it is naturally resistant to various antimicrobial agents due to its particularly efficient outer membrane barrier function.

Table 1: Bactericidal Effect of Fabatin on Gram-Negative Bacteria

OrganismFabatin Concentration (µg/ml)% Survival (2h incubation)
E. coli162
1041
3018
1006
P. aeruginosa113
100.8
30≤0.08
100≤0.08

Data derived from Zhang and Lewis, 1997.

Activity of this compound Against Gram-Positive Bacterial Pathogens (e.g., Enterococcus hirae, Bacillus subtilis)

This compound also exhibits activity against Gram-positive bacterial pathogens, such as Enterococcus hirae and Bacillus subtilis. While Gram-positive bacteria are generally considered more sensitive to antimicrobials due to the absence of an outer membrane, this compound's activity against E. hirae has been reported as moderate compared to its high activity against P. aeruginosa. Studies have shown that this compound can inhibit the growth and survival of E. hirae and B. subtilis. For E. hirae, the survival rate was 76% at 1 µg/ml, 55% at 10 µg/ml, 46% at 30 µg/ml, and 11% at 100 µg/ml after 2 hours of incubation.

Table 2: Bactericidal Effect of Fabatin on Gram-Positive Bacteria

OrganismFabatin Concentration (µg/ml)% Survival (2h incubation)
E. hirae176
1055
3046
10011
B. subtilisNot specifiedInhibition observed

Data for E. hirae derived from Zhang and Lewis, 1997. Activity against B. subtilis is reported but specific survival percentages at various concentrations are not detailed in the provided snippets.

Lack of Activity Against Fungal Pathogens (e.g., Saccharomyces cerevisiae, Candida albicans)

Research indicates that this compound exhibits activity against both Gram-negative and Gram-positive bacteria. oup.comuniprot.org However, it has consistently been reported as being inactive against the yeasts Saccharomyces cerevisiae and Candida albicans. nih.govoup.comuniprot.orgbicnirrh.res.inbicnirrh.res.in Studies comparing the antimicrobial activities of various plant defensin-like peptides, including this compound, against food-spoiling bacteria found that none of the tested peptides showed antimicrobial activity against Saccharomyces cerevisiae. asm.org Similarly, this compound was specifically noted as being inactive against Candida albicans in studies investigating new antimicrobial plant peptides. nih.govoup.comuniprot.org

Table 1: Antimicrobial Activity Profile of this compound

MicroorganismGram StainActivitySource(s)
Gram-negative bacteriaNegativeActive oup.comuniprot.org
Gram-positive bacteriaPositiveActive oup.comuniprot.org
Saccharomyces cerevisiaeYeast (Fungus)Inactive nih.govoup.comuniprot.orgbicnirrh.res.inbicnirrh.res.inasm.org
Candida albicansYeast (Fungus)Inactive nih.govoup.comuniprot.orgbicnirrh.res.inbicnirrh.res.in
Pseudomonas aeruginosaNegativeHighly Active oup.comuniprot.orgbicnirrh.res.inbicnirrh.res.in

Non-Antimicrobial Bioactivities of this compound in Preclinical In Vitro Models

Beyond its antimicrobial effects, this compound has been explored for other bioactivities in preclinical in vitro models. Investigations have focused on its potential anti-proliferative effects, particularly in the context of cancer research. rsc.org

Investigation of Anti-proliferative Effects in Specific Non-Human Cell Lines

Studies have investigated the anti-proliferative effects of this compound, often utilizing cell lines to assess its impact on cell growth and viability. rsc.org One area of focus has been the effect of this compound, particularly when delivered via nanoparticles, on cancer cell lines. rsc.org For instance, Fabatin-loaded silica (B1680970) nanoparticles have demonstrated an efficient role against MDA-MB-231 cells, a triple-negative breast cancer cell line, showing an inhibitory concentration (IC50) of 7.8 ± 0.9 μg mL−1. rsc.org Importantly, this formulation showed least significant effect on normal breast MCF-10A cells, suggesting a degree of selectivity. rsc.org

Induction of Apoptosis via Mitochondrial Dysfunction Pathways

Research suggests that this compound can induce apoptosis, a programmed cell death mechanism, through pathways involving mitochondrial dysfunction. rsc.orgjci.org Studies using Fabatin-loaded silica nanoparticles in triple-negative breast cancer cells observed the appearance of apoptotic bodies, indicating cell death promoted by the peptide. rsc.org The intrinsic (mitochondrial) pathway of apoptosis is a critical cascade controlling cell death, and its alteration in cancers makes it a therapeutic target. researchgate.net Mitochondrial dysfunction, including decreased mitochondrial membrane potential, can lead to the release of cytochrome c and activation of caspases, ultimately inducing apoptosis. researchgate.netfrontiersin.org

Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT Pathway)

Fabatin's mechanism of inducing apoptosis has been linked to the modulation of intracellular signaling cascades, such as the PI3K/AKT pathway. rsc.orgjci.org The PI3K/AKT signaling pathway plays a crucial role in cell growth, proliferation, and survival and is often dysregulated in cancer. researchgate.netmdpi.comgenome.jpmdpi.com Studies have shown that Fabatin-loaded silica nanoparticles can lead to the downregulation of PI3K, which in turn results in the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. rsc.orgresearchgate.net This inhibition of the PI3K/AKT pathway is implicated as a mechanism by which Fabatin induces mitochondrial-mediated apoptosis. rsc.orgmdpi.com

Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Compounds

The interaction of antimicrobial compounds in combination can result in synergistic (enhanced activity), additive (combined activity), or antagonistic (reduced activity) effects. mdpi.com Investigating these interactions is important for developing potential combination therapies. mdpi.com Studies have explored the synergistic and antagonistic interactions of this compound with other antimicrobial compounds, particularly in the context of combating food spoilage bacteria. asm.orggrafiati.com For example, the plant defensin-like peptides this compound and Cp-thionin-2 have been shown to display a synergistic effect with human beta-defensin 3 (HBD3), a human antimicrobial peptide, against certain bacteria. asm.orggrafiati.com Conversely, interactions can also be antagonistic, where the activity of a combination is less than the sum of the individual components. asm.orgmdpi.com One study noted that while this compound and Cp-thionin-2 showed synergy with HBD3, another synthetic peptide, O3TR, was antagonistic when combined with HBD3. asm.org

Table 2: Interactions of this compound with Other Antimicrobial Compounds

Compound 1Compound 2Interaction TypeEffectSource(s)
This compoundHBD3SynergisticEnhanced antimicrobial activity against certain bacteria asm.orggrafiati.com
Cp-thionin-2HBD3SynergisticEnhanced antimicrobial activity against certain bacteria asm.orggrafiati.com
O3TRHBD3AntagonisticReduced antimicrobial activity asm.org

V. Methodological Advances in Fabatin 2 Research

Optimized Isolation and Purification Protocols for Fabatin-2

The initial steps in studying this compound involve its isolation from natural sources and subsequent purification to homogeneity. Given that this compound is a peptide, methods commonly employed for peptide purification are applicable. There is no universal method for the isolation and purification of antimicrobial peptides (AMPs) due to variations in their sources banglajol.info. However, general techniques have been established to extract and purify these natural peptides banglajol.info. Solid-phase extraction and chemical extraction are common methods for AMP extraction banglajol.info.

Chromatography is a cornerstone technique in the purification of peptides, enabling the separation of complex mixtures based on properties such as hydrophobicity, charge, and size americanpeptidesociety.org. Advanced chromatographic techniques are crucial for achieving the high purity levels required for detailed structural and functional studies of peptides like this compound americanpeptidesociety.org.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for peptide purification, separating peptides based on their hydrophobicity americanpeptidesociety.org. This technique typically employs a hydrophobic stationary phase, such as C18 chains, and a gradient of aqueous and organic solvents americanpeptidesociety.org. More hydrophobic peptides exhibit stronger interactions with the stationary phase and elute later americanpeptidesociety.org. RP-HPLC offers high resolution and reproducibility, making it suitable for purifying peptides americanpeptidesociety.org. Fabatin has been purified using reverse-phase HPLC on a C18 column, employing a gradient of 0.1% trifluoroacetate (B77799) in water oup.com.

Ion-Exchange Chromatography (IEC) separates molecules based on their charge by utilizing a charged stationary phase americanpeptidesociety.orgchromtech.com. This method is effective for separating charged molecules, including peptides, based on their affinity to the ion exchanger chromtech.comresearchgate.net. Cation exchange chromatography uses a negatively charged resin to bind positively charged molecules, while anion exchange chromatography uses a positively charged resin to attract negatively charged molecules chromtech.com. The separation in IEC occurs through the reversible exchange of ions between the solution and the ion exchange resin chromtech.comresearchgate.net. The strength of these interactions can be controlled by adjusting the pH and ionic strength of the mobile phase, allowing for precise separation and elution chromtech.com. Ion-exchange columns are frequently used in peptide purification strategies researchgate.net.

Other chromatographic techniques, such as Size-Exclusion Chromatography (SEC), also known as gel filtration, can be used to separate peptides based on their molecular size americanpeptidesociety.org. This is particularly useful for purifying peptides that may have aggregated or for isolating peptides within specific size ranges americanpeptidesociety.org.

Biophysical Techniques for this compound Structural Characterization (e.g., NMR, X-ray Crystallography, Mass Spectrometry)

Determining the three-dimensional structure of this compound is vital for understanding its function and mechanism of action. Biophysical techniques provide powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography are two primary methods for determining macromolecular structure at high resolution nih.govcreative-biostructure.com. NMR allows the study of biomolecules in solution, providing insights into molecular dynamics and conformational flexibility nih.govcreative-biostructure.com. X-ray crystallography provides atomic-level resolution of molecules in a crystalline state creative-biostructure.comcreative-proteomics.com. While X-ray crystallography typically requires crystals, NMR can be applied to molecules that are difficult to crystallize nih.govcreative-biostructure.com. These techniques can be used in combination to gain a more comprehensive understanding of molecular structures creative-biostructure.com. NMR spectroscopy has been used for the structural characterization of cyclic peptides, including confirming ring structures and assigning configurations of chiral centers researchgate.net.

Mass Spectrometry (MS) is an analytical technique that identifies molecules based on their mass-to-charge ratio nih.gov. MS has evolved into a structural biology technique and is important for identifying the stoichiometry of complexes and providing insights into molecular interactions nih.gov. It is frequently used in conjunction with chromatographic techniques for the identification and characterization of purified compounds banglajol.infousm.mynih.gov. For peptides, MS can provide information about their molecular weight and sequence, which is crucial for structural elucidation.

While general applications of these techniques to peptide characterization are well-documented, specific detailed data from NMR, X-ray crystallography, or high-resolution MS solely for this compound were not extensively available in the provided search results. However, this compound and Cp-thionin II show structural and sequence homology to human beta-defensin 3 (HBD3), a well-characterized antibacterial defensin (B1577277) apsnet.org. Structures of defensin-like peptides have been modeled using protein structure prediction tools researchgate.net.

Application of Preclinical In Vivo Model Systems (Non-Human) for Efficacy Studies

Preclinical in vivo studies involving non-human organisms have been instrumental in assessing the efficacy of this compound against relevant pathogens. These models provide a more complex biological environment compared to in vitro assays, allowing for the evaluation of a compound's activity within a living system.

Plant Pathogen Challenge Models (e.g., Fusarium oxysporum in cucumber)

Plant pathogen challenge models have been successfully employed to evaluate the efficacy of Fabatin, a defensin related to or encompassing this compound, particularly against fungal infections in economically important crops. A notable example is the research conducted using Fusarium oxysporum in cucumber plants. Fusarium oxysporum is a widespread soil-borne pathogen known to cause Fusarium wilt, a devastating disease in cucumber production. researchgate.netcabidigitallibrary.orgppjonline.org

Studies have demonstrated that exogenous application of Fabatin can effectively control Fusarium wilt in cucumber plants under greenhouse conditions. researchgate.netcabidigitallibrary.org Research findings indicate that Fabatin treatment leads to a significant reduction in disease severity. For instance, in one study, Fabatin reduced disease severity from 18.52% to 0.0%, achieving a 100% disease reduction 30 days after transplanting. researchgate.netcabidigitallibrary.org At a later time point, 60 days after transplanting, the disease severity was reduced from 66.67% to 33.33%, representing a 50.01% disease reduction. researchgate.netcabidigitallibrary.org

The mechanism underlying this efficacy is believed to involve the induction of defense-related enzymes in the cucumber plants, enhancing their natural resistance mechanisms. researchgate.netcabidigitallibrary.org Furthermore, Fabatin may also exert a direct influence on fungal growth. researchgate.netcabidigitallibrary.org

The following table summarizes the observed disease reduction in cucumber plants challenged with Fusarium oxysporum following Fabatin application:

Time After Transplanting (days)Initial Disease Severity (%)Disease Severity After Fabatin Treatment (%)Disease Reduction (%)
3018.520.0100
6066.6733.3350.01

These findings highlight the potential of this compound or related Fabatin peptides as a biocontrol agent for managing Fusarium wilt in cucumber and demonstrate the utility of plant pathogen challenge models in evaluating its efficacy.

Establishment of Non-Human Animal Models for Systemic Activity Evaluation

Vi. Comparative and Evolutionary Analysis of Fabatin 2

Phylogenetic Relationships and Evolutionary History of Fabatin-2 within the Defensin (B1577277) Superfamily

Plant defensins are part of the cis-defensin superfamily, which also includes defensins from fungi and invertebrates. apsnet.orgwikipedia.orgoup.com This superfamily is distinct from the trans-defensin superfamily found in vertebrates. apsnet.orgoup.com While defensins across different kingdoms share structural and functional similarities, evidence suggests that the two superfamilies likely arose from extensive convergent evolution rather than a single common ancestor for all defensins. apsnet.orgoup.comoup.com Sequence evidence alone is often insufficient to prove common origin for such divergent, cysteine-rich proteins, and analysis of tertiary structure provides stronger support for two independent origins. oup.comoup.com

Phylogenetic studies of plant defensins have indicated that peptides with similar biological activities tend to exhibit higher sequence homologies. apsnet.org However, specific phylogenetic analyses including this compound suggest that it may diverge from defensins found in other legumes, such as Medicago truncatula. nih.gov For instance, several MtDef4-like defensins from M. truncatula did not cluster with Fabatin-1 and this compound from Vicia faba in one phylogenetic analysis. nih.gov This suggests a degree of evolutionary divergence even within closely related plant families.

Sequence and Structural Homologies of this compound with Other Plant Antimicrobial Peptides

This compound also shows homology to Q-thionins from barley and wheat flour. oup.com Seven out of its eight cysteine residues are perfectly aligned with those in Q-thionins, along with a number of other conserved amino acids. oup.com Despite these shared features, there are dissimilarities; for example, this compound has only one amino acid between the last two cysteine residues compared to three in other Q-thionins, and it possesses two additional residues at the N-terminus. oup.com Furthermore, this compound has a negatively charged Asp-35, whereas a positive Asn-35 is highly conserved in the Q-thionin family. oup.com

Both fabatin and the Q-thionin group exhibit homology to plant protease inhibitors, scorpion toxins, and plant inhibitors of insect K-amylase. oup.com

While plant defensins share a conserved three-dimensional structure consisting of one α-helix and three antiparallel β-strands stabilized by four disulfide bonds, forming a cysteine-stabilized αβ (CSαβ) motif, their amino acid sequences can be highly diverse. apsnet.orgfrontiersin.orgnih.gov This variation in primary sequence is thought to contribute to the wide range of biological functions observed among plant defensins. nih.gov

Divergence and Conservation of Functional Domains in this compound and its Analogs

The conserved structural scaffold of plant defensins, including the CSαβ motif and the invariant tetradisulfide array, is critical for their stability and function. apsnet.orgfrontiersin.org In addition to this structural conservation, plant defensins often possess a conserved sequence known as the γ-core motif (defined as GXCX3-9C), which is essential for their antifungal activity. apsnet.orgresearchgate.net

While this compound shares structural and sequence homology with other AMPs like Q-thionins and human HBD3, subtle differences in its amino acid sequence, such as the presence of a negatively charged residue at position 35, may contribute to variations in its activity spectrum compared to its analogs. oup.com The fact that this compound and Fabatin-1, which differ by a single amino acid substitution (His-13 in Fabatin-1 and Asn-13 in this compound), exist suggests that even minor sequence variations can arise from speciation events and potentially influence their antibacterial action. oup.com

The divergence in primary sequences among plant defensins, despite their conserved tertiary structure, highlights how functional specificity can be achieved within a common structural framework. nih.gov Research on other proteins suggests that functional conservation can occur even with rapid sequence divergence, sometimes through the turnover of key residues or motifs within functional domains. biorxiv.org

Role of this compound in Plant Defense Systems and Stress Responses

This compound, isolated from Vicia faba seeds, is considered a component of the plant's innate immune system, contributing to defense against pathogens. oup.comwikipedia.org It has demonstrated activity against both Gram-negative and Gram-positive bacteria. oup.comnih.govresearchgate.net Specifically, Fabatin has shown potent activity against Pseudomonas aeruginosa, a Gram-negative bacterium, while having only moderate activity against Escherichia coli and Enterococcus hirae. oup.com It is inactive against the yeasts Saccharomyces cerevisiae and Candida albicans. oup.comnih.gov

The presence of antimicrobial peptides like this compound in plant tissues, particularly in seeds, is thought to provide protection against microbial colonization. bspp.org.uk While initially isolated from seeds, plant defensins are also found in other tissues and their expression can be constitutive or induced in response to various stresses, including pathogen infection, abiotic stresses, and mechanical injury. apsnet.orgwikipedia.org

Research on Fabatin (which includes both Fabatin-1 and this compound) has indicated its potential role in inducing defense-related enzymes in plants. researchgate.net Studies on cucumber plants treated with Fabatin showed an upregulation of defense enzymes such as superoxide (B77818) dismutase, polyphenol oxidase, and chitinase, which are involved in resistance mechanisms against pathogens like Fusarium oxysporum. researchgate.net This suggests that Fabatin, in addition to its direct antimicrobial activity, may also enhance the plant's intrinsic defense responses. researchgate.net

Plant stress responses are complex and can involve shared and unique physiological and molecular mechanisms depending on the type of stress. frontiersin.org The induction of defense-related enzymes and the production of antimicrobial peptides like this compound are integral parts of these responses, helping plants to cope with biotic and potentially abiotic challenges. researchgate.netmdpi.comfrontiersin.org

Antimicrobial Activity of this compound Against Bacteria

Bacterial SpeciesGram StainActivity Level (vs. Fabatin)Reference
Pseudomonas aeruginosaNegativeVery Active oup.com
Escherichia coliNegativeModerate Activity oup.com
Enterococcus hiraePositiveModerate Activity oup.com
Saccharomyces cerevisiaeYeastInactive oup.comnih.gov
Candida albicansYeastInactive oup.comnih.gov

Note: Activity levels are based on reported findings and may vary depending on experimental conditions.

Vii. Biotechnological and Translational Potential of Fabatin 2 Preclinical Focus

Rational Design and Engineering of Fabatin-2 Analogs for Enhanced Bioactivity

The rational design and engineering of peptide analogs represent a key strategy to enhance bioactivity, stability, and specificity. While specific detailed research findings on the rational design of this compound analogs are not extensively documented in the provided search results, the general principles applied to antimicrobial peptides (AMPs) are highly relevant. Rational design involves understanding the relationship between a peptide's structure and its activity (Structure-Activity Relationship, SAR) to guide modifications.

Structure-Activity Relationship Studies for Optimizing Peptide Performance

Structure-Activity Relationship (SAR) studies are fundamental to optimizing peptide performance. For AMPs like this compound, key structural features influencing activity typically include amino acid sequence, net charge, hydrophobicity, and amphipathicity, as well as the presence and arrangement of disulfide bonds mdpi.com. The cationic nature of many AMPs is crucial for initial electrostatic interactions with the negatively charged bacterial cell membrane mdpi.com. Hydrophobic residues play a significant role in the interaction with the lipid bilayer mdpi.com.

Techniques such as alanine (B10760859) scanning, where individual amino acids are systematically replaced by alanine, can provide insights into the contribution of specific residues to the peptide's activity and structure nih.gov. Modifications aimed at optimizing the balance between cationic charge and hydrophobicity, or altering the peptide's secondary structure, can lead to improved potency, reduced toxicity, and increased stability against proteases. Although specific SAR data for this compound analogs are not detailed, applying these established peptide engineering principles could guide the development of improved variants with enhanced antimicrobial or other desired bioactivities.

Conceptual Framework for this compound-Based Antimicrobial Agents

The inherent antimicrobial activity of this compound provides a strong conceptual framework for its development as a potential antimicrobial agent. This compound has demonstrated activity against clinically relevant bacteria, including Escherichia coli and Pseudomonas aeruginosa hznu.edu.cnresearchgate.net. Notably, it was identified as one of the few plant defensin-like peptides showing antimicrobial activity against food-spoiling bacteria citeab.com. Furthermore, research indicates a synergistic effect between this compound and human beta-defensin 3 (HBD3) against these bacteria, suggesting potential for combination therapies or the design of hybrid peptides citeab.com.

The increasing global challenge of antimicrobial resistance highlights the urgent need for novel antimicrobial strategies hznu.edu.cndaneshyari.com. Peptides, with their diverse mechanisms of action compared to conventional antibiotics, are considered promising candidates wikipedia.org. The conceptual framework for this compound-based antimicrobial agents involves leveraging its natural bioactivity, potentially enhancing it through rational design and analog engineering, and exploring its use either as a standalone agent or in combination with other antimicrobials. Its plant origin may also offer advantages in terms of perceived safety and sustainability.

Applications of this compound in Agricultural Biotechnology for Disease Resistance Enhancement

Beyond its direct antimicrobial effects on human pathogens, this compound shows significant potential in agricultural biotechnology for enhancing plant disease resistance. Research has demonstrated that fabatin can induce defense-related enzymes in cucumber plants, providing protection against the soil-borne pathogen Fusarium oxysporum nih.gov. This induction of plant's own defense mechanisms represents a valuable strategy for disease control in agriculture nih.gov.

Furthermore, fabatin exhibited a high binding affinity to the Bromo-adjacent homology (BAH) domain of the Snt2 protein in Fusarium oxysporum, which is involved in transcriptional regulation processes of the fungus nih.gov. This suggests a direct fungistatic mechanism in addition to the induction of plant defenses. The ability of this compound to reduce disease severity caused by F. oxysporum underscores its potential as a natural plant protection agent or as a lead molecule for developing novel biofungicides nih.gov. Utilizing such natural compounds aligns with the growing demand for sustainable and environmentally friendly agricultural practices nih.gov.

Development of Novel Delivery Systems for this compound in Preclinical Settings

The successful translation of peptide-based therapeutics and agricultural agents often necessitates the development of novel delivery systems to overcome challenges such as stability, solubility, and targeted delivery lipidmaps.orgnih.gov. Peptides can be susceptible to degradation by proteases and may have difficulty crossing biological membranes to reach their intended targets . Preclinical development of this compound would likely involve exploring various delivery strategies to optimize its efficacy and bioavailability.

Nanoparticle-Mediated Delivery for Enhanced In Vitro Cellular Uptake

Nanoparticle-mediated delivery systems offer a promising approach to enhance the delivery and cellular uptake of peptides in preclinical settings nih.govflybase.org. Nanoparticles can encapsulate or associate with peptides, protecting them from degradation, improving their solubility, and facilitating their entry into target cells biorxiv.org.

Viii. Future Research Directions and Challenges for Fabatin 2

Comprehensive Elucidation of Fabatin-2's Interactome in Target Organisms

A critical area for future research involves the comprehensive elucidation of this compound's interactome in target organisms, particularly bacteria. While it is known that this compound interacts with bacterial membranes, identifying the specific protein and lipid targets it binds to is crucial for a complete understanding of its mechanism of action. Research should aim to map the dynamic interactions between this compound and various bacterial cellular components using advanced techniques such as pull-down assays coupled with mass spectrometry, surface plasmon resonance, and fluorescence microscopy. Understanding these interactions at a molecular level will provide insights into the initial binding events, subsequent membrane perturbation, and potential intracellular targets. Challenges in this area include the transient nature of some peptide-target interactions, the complexity of bacterial cell envelopes, and the need for sensitive detection methods to capture low-affinity or transient binding events.

Advanced Mechanistic Studies Employing Multi-Omics Approaches

Future mechanistic studies should leverage multi-omics approaches to gain a holistic understanding of this compound's effects on target bacteria. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to analyze the global cellular responses to this compound exposure. Transcriptomic analysis can reveal changes in gene expression patterns related to stress responses, cell wall synthesis, and metabolic pathways. Proteomic studies can identify altered protein abundance and post-translational modifications, providing insights into affected cellular processes. Metabolomics can profile changes in intracellular metabolites, indicating metabolic reprogramming or disruption. nih.gov Combining these datasets through bioinformatics and systems biology approaches can help construct comprehensive models of this compound's mode of action, identifying key pathways and networks affected by the peptide. Challenges include the computational complexity of integrating diverse omics datasets, ensuring data reproducibility, and distinguishing primary effects from secondary cellular responses.

Exploration of Novel Bioactivities and Extended Preclinical Applications

Beyond its known antibacterial activity, future research should explore novel bioactivities of this compound and investigate its extended preclinical applications. Given its structural similarity to other plant defensins with diverse functions, this compound may possess antifungal, antiviral, or even anticancer properties that are yet to be discovered. mdpi.com High-throughput screening assays can be employed to test this compound against a wider range of pathogens and disease models. Furthermore, preclinical studies should investigate its efficacy in relevant in vivo models for bacterial infections, potentially exploring different routes of administration and formulations. researchgate.net The synergistic effects of this compound with conventional antibiotics or other antimicrobial agents also warrant investigation to explore combination therapies. researchgate.netasm.org Challenges in this area include identifying appropriate disease models, addressing potential issues of peptide stability and delivery in biological systems, and demonstrating efficacy and safety in complex in vivo environments.

Sustainable Production Strategies for this compound and Engineered Variants

Developing sustainable and cost-effective production strategies for this compound and its engineered variants is crucial for its potential biotechnological utilization. Current production likely involves extraction from plant sources or chemical synthesis. oup.comoup.com Future research should focus on exploring alternative production methods, such as recombinant expression in microbial or plant systems. Optimizing expression vectors, host strains, and fermentation or cultivation conditions can enhance yield and purity. researchgate.net Additionally, protein engineering approaches can be employed to create this compound variants with improved activity, stability, or target specificity. mdpi.com This could involve modifying the amino acid sequence based on structure-activity relationship studies. Challenges include achieving high expression levels of a functional peptide, developing efficient purification protocols, and ensuring the scalability and economic feasibility of production methods.

Q & A

Basic: What experimental methodologies are recommended for isolating and purifying Fabatin-2 from natural sources?

Answer:
Isolation typically involves multi-step chromatographic techniques (e.g., affinity or size-exclusion chromatography) combined with centrifugation and filtration to remove cellular debris. Protocols should specify buffer conditions (pH, ionic strength) and validation via SDS-PAGE or mass spectrometry to confirm purity (>95%) . For reproducibility, document centrifugation speeds (e.g., 10,000 ×g for 20 min) and column parameters (e.g., bed volume, flow rate). Always include negative controls (e.g., solvent-only extracts) to rule out contamination .

Basic: What mechanistic hypotheses have been proposed for this compound’s antimicrobial activity, and how are they tested experimentally?

Answer:
Primary hypotheses include membrane disruption (via lipid bilayer interaction) and intracellular target inhibition (e.g., enzyme binding). To test these:

  • Membrane disruption: Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) and electron microscopy for ultrastructural changes .
  • Intracellular targets: Employ proteomic profiling (e.g., pull-down assays with this compound-conjugated beads) and enzyme inhibition kinetics (e.g., Michaelis-Menten plots for target enzymes) .
  • Controls: Include known membrane disruptors (e.g., polymyxin B) and competitive inhibitors for specificity validation .

Advanced: How can researchers resolve contradictory findings in this compound’s dose-dependent efficacy across studies?

Answer:
Contradictions often arise from heterogeneity in experimental models (e.g., bacterial strains, cell lines) or assay conditions (e.g., pH, serum content). Methodological steps include:

Systematic review : Meta-analyze data using PRISMA guidelines to identify confounding variables (e.g., strain-specific resistance genes) .

Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values across studies, adjusting for bioavailability differences (e.g., serum protein binding) .

Replication studies : Validate key findings in orthogonal assays (e.g., checkerboard synergy tests with standard antibiotics) .

Advanced: What computational approaches are employed to predict this compound’s interaction with novel biological targets?

Answer:
Advanced methods include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to predicted targets (e.g., bacterial topoisomerases). Validate with mutagenesis (e.g., alanine scanning of binding residues) .
  • Machine learning : Train models on existing antimicrobial peptide datasets to predict this compound’s spectrum (e.g., random forests for MIC prediction) .
  • Dynamic simulations : Run all-atom molecular dynamics (MD) in explicit solvent (e.g., GROMACS) to assess conformational stability over 100+ ns trajectories .

Basic: What are the best practices for quantifying this compound’s stability under varying physiological conditions?

Answer:
Stability assays should include:

  • Thermal stability : Circular dichroism (CD) spectra at 25–95°C to monitor secondary structure changes .
  • Proteolytic resistance : Incubate with trypsin/chymotrypsin and measure residual activity via broth microdilution assays .
  • pH tolerance : Test activity across pH 4–9 using citrate-phosphate buffers, correlating with zeta potential measurements to assess charge-driven aggregation .

Advanced: How can researchers design studies to investigate this compound’s potential off-target effects in eukaryotic cells?

Answer:
Advanced strategies involve:

  • Transcriptomics : RNA-seq of treated human cell lines (e.g., HEK293) to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • High-content screening : Image-based cytometry to assess mitochondrial membrane potential (ΔΨm) and ROS production .
  • Toxicogenomics : Compare this compound’s gene expression profiles with known toxicants using LINCS L1000 datasets .

Basic: What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with conventional antibiotics?

Answer:
Use the Bliss independence model or Chou-Talalay combination index (CI) to quantify synergy:

  • Bliss : Calculate expected vs. observed inhibition: E=EA+EBEAEBE = E_A + E_B - E_A \cdot E_B .
  • CI : Classify effects as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) via CompuSyn software .
  • Data reporting : Include 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Advanced: What strategies address this compound’s low bioavailability in in vivo models?

Answer:
Advanced delivery systems include:

  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles; characterize drug loading (%) and release kinetics (e.g., Higuchi model) .
  • PEGylation : Conjugate this compound with polyethylene glycol (PEG) to prolong half-life; validate via size-exclusion chromatography and MALDI-TOF .
  • Bioavailability testing : Compare AUC(0–24h) in plasma after intravenous vs. oral administration using LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.